molecular formula C17H18N2O3 B5877154 N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide CAS No. 5839-41-8

N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide

Cat. No. B5877154
CAS RN: 5839-41-8
M. Wt: 298.34 g/mol
InChI Key: QCMXGHZJRMDAPN-UHFFFAOYSA-N
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Description

N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide, commonly known as Phenoxybenzamine, is a chemical compound that belongs to the family of alpha-adrenergic antagonists. It is a potent non-selective inhibitor of alpha-adrenergic receptors and is used in various scientific research applications.

Mechanism of Action

Phenoxybenzamine acts as a non-selective alpha-adrenergic antagonist by irreversibly binding to alpha-adrenergic receptors. It blocks the action of norepinephrine and other catecholamines on alpha-adrenergic receptors, leading to vasodilation, decreased blood pressure, and reduced smooth muscle contraction.
Biochemical and Physiological Effects
Phenoxybenzamine has several biochemical and physiological effects, including decreased blood pressure, increased heart rate, and decreased smooth muscle contraction. It also has effects on the central nervous system, including the regulation of sleep and wakefulness.

Advantages and Limitations for Lab Experiments

Phenoxybenzamine has several advantages for lab experiments, including its potent and long-lasting effects on alpha-adrenergic receptors. However, its irreversible binding to alpha-adrenergic receptors can also be a limitation in certain experiments. Additionally, its non-selective inhibition of alpha-adrenergic receptors can lead to unwanted side effects, such as tachycardia and hypotension.

Future Directions

There are several potential future directions for research on Phenoxybenzamine. One area of research could focus on the development of more selective alpha-adrenergic antagonists with fewer side effects. Another area of research could investigate the role of alpha-adrenergic receptors in the regulation of various physiological and pathological processes, including inflammation, immune function, and cancer. Additionally, further research could explore the potential therapeutic uses of Phenoxybenzamine in the treatment of various diseases.
Conclusion
In conclusion, Phenoxybenzamine is a potent non-selective inhibitor of alpha-adrenergic receptors that has several scientific research applications. It has several biochemical and physiological effects, including decreased blood pressure, increased heart rate, and decreased smooth muscle contraction. Despite its advantages, Phenoxybenzamine also has limitations and potential side effects that need to be considered. Further research is needed to fully understand the potential therapeutic uses of Phenoxybenzamine and develop more selective alpha-adrenergic antagonists.

Synthesis Methods

Phenoxybenzamine is synthesized by reacting 2-phenoxyacetic acid with 4-aminophenylpropanol in the presence of thionyl chloride. The resulting product is then acylated with acetic anhydride to form N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide.

Scientific Research Applications

Phenoxybenzamine is widely used in scientific research to study the effects of alpha-adrenergic receptors on various physiological and pathological processes. It has been used to investigate the role of alpha-adrenergic receptors in the regulation of blood pressure, heart rate, and smooth muscle contraction. It has also been used to study the effects of alpha-adrenergic receptors on the central nervous system, including the regulation of sleep and wakefulness.

properties

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)18-13-8-10-14(11-9-13)19-17(21)12-22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMXGHZJRMDAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358062
Record name N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide

CAS RN

5839-41-8
Record name N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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